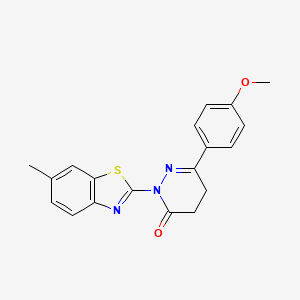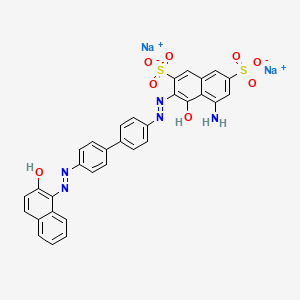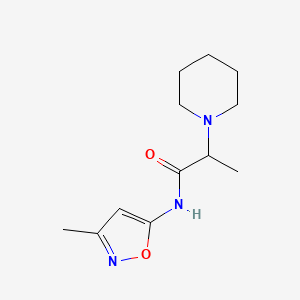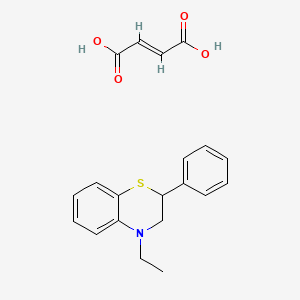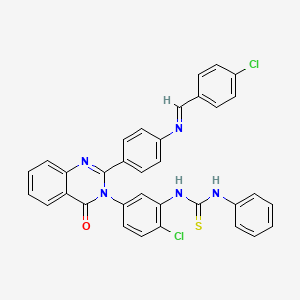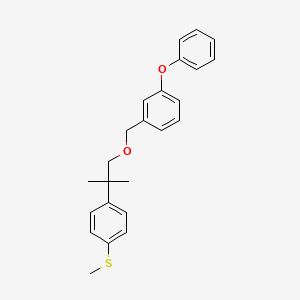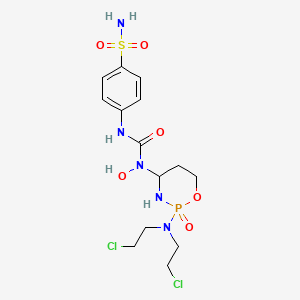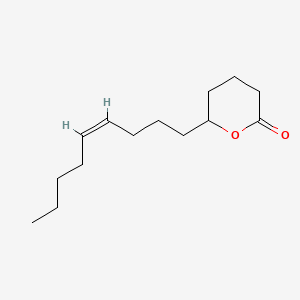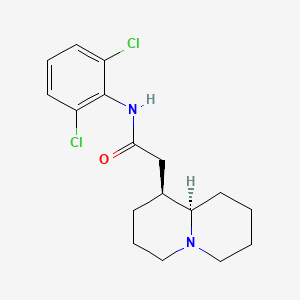
3-(1-Phthalazinyloxy)-1-azabicyclo(2.2.2)octane monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-Phthalazinyloxy)-1-azabicyclo(2.2.2)octane monohydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a phthalazine moiety linked to an azabicyclooctane structure, making it a unique molecule of interest for researchers in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Phthalazinyloxy)-1-azabicyclo(2.2.2)octane monohydrochloride typically involves the reaction of phthalazine derivatives with azabicyclooctane intermediates. The reaction conditions often require the use of solvents such as ethylene glycol and catalysts to facilitate the formation of the desired product . Specific details on the synthetic routes and reaction conditions can vary, but the general approach involves the formation of a phthalazinyloxy linkage through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
3-(1-Phthalazinyloxy)-1-azabicyclo(2.2.2)octane monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalazinyloxy derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents to the phthalazine or azabicyclooctane moieties.
Aplicaciones Científicas De Investigación
3-(1-Phthalazinyloxy)-1-azabicyclo(2.2.2)octane monohydrochloride has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: The compound’s unique structure makes it a candidate for use in materials science and other industrial applications.
Mecanismo De Acción
The mechanism of action of 3-(1-Phthalazinyloxy)-1-azabicyclo(2.2.2)octane monohydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The phthalazine moiety may play a role in binding to these targets, while the azabicyclooctane structure could influence the compound’s overall stability and reactivity. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.
Comparación Con Compuestos Similares
Similar Compounds
1-(1′-Phthalazinyl)-3-phenyl-5-arylfomazans: These compounds share the phthalazine moiety but differ in their overall structure and functional groups.
4-Hydroxy-2-quinolones: While not structurally identical, these compounds exhibit similar biological activities and are used in related research areas.
Uniqueness
3-(1-Phthalazinyloxy)-1-azabicyclo(222)octane monohydrochloride is unique due to its combination of the phthalazine and azabicyclooctane structures, which confer distinct chemical and biological properties
Propiedades
Número CAS |
149350-04-9 |
|---|---|
Fórmula molecular |
C15H18ClN3O |
Peso molecular |
291.77 g/mol |
Nombre IUPAC |
1-(1-azabicyclo[2.2.2]octan-3-yloxy)phthalazine;hydrochloride |
InChI |
InChI=1S/C15H17N3O.ClH/c1-2-4-13-12(3-1)9-16-17-15(13)19-14-10-18-7-5-11(14)6-8-18;/h1-4,9,11,14H,5-8,10H2;1H |
Clave InChI |
NJAQROKEWALNRL-UHFFFAOYSA-N |
SMILES canónico |
C1CN2CCC1C(C2)OC3=NN=CC4=CC=CC=C43.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


